molecular formula C22H18N4O2S B2695092 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide CAS No. 941979-68-6

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide

カタログ番号: B2695092
CAS番号: 941979-68-6
分子量: 402.47
InChIキー: JCVDHXYNISKYCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a synthetic small molecule featuring a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular architecture integrates the thiazole ring with a dihydropyridazinone moiety, a combination designed to explore novel chemical space for biological evaluation. Compounds containing the thiazole-carboxamide scaffold have been extensively investigated and shown to possess significant potential in pharmaceutical research, including antitumor and anti-inflammatory applications through cyclooxygenase (COX) inhibition . The specific mechanism of action for this compound is an area of active investigation, though related molecules have been demonstrated to induce apoptosis and cell-cycle arrest in cancer cells . Researchers are encouraged to study this molecule for its potential to modulate various enzymatic pathways and protein-protein interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

4-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)15-7-4-3-5-8-15)21(28)24-17-10-6-9-16(13-17)18-11-12-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDHXYNISKYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O2S, with a molecular weight of approximately 402.47 g/mol. Its structure includes a thiazole ring and a pyridazinone moiety, which are crucial for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Neuroprotective Effects : It has been identified as a potential therapeutic agent for neurodegenerative diseases by targeting the aggregation of mutant huntingtin protein (mHTT). The compound is designed to bind simultaneously to mHTT and an ubiquitin E3 ligase, facilitating the degradation of toxic protein aggregates.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, particularly phosphodiesterases, leading to anti-inflammatory and anticancer effects. The compound's ability to interact with various cellular targets enhances its potential as an anticancer agent .
  • Antimicrobial Properties : Some derivatives of thiazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains. This suggests that 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide may also possess similar properties .

Synthesis Methods

The synthesis of this compound typically involves multiple steps, which can be optimized for yield and purity using advanced techniques such as continuous flow reactors. The synthetic pathway includes:

  • Formation of the Thiazole Ring : Utilization of thiazole precursors.
  • Pyridazinone Integration : Incorporation of the pyridazinone moiety through condensation reactions.
  • Final Assembly : Coupling reactions to form the complete structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveInhibits mHTT aggregation; potential for Huntington's disease treatment
AnticancerInhibits phosphodiesterases; shows promise against various cancer cell lines
AntimicrobialExhibits antimicrobial activity against bacteria and fungi

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Antitumor Activity : Compounds with similar structural features have shown significant cytotoxic effects against cancer cell lines, with IC50 values comparable to established drugs like doxorubicin . For instance, modifications in the phenyl ring have been linked to enhanced activity.
  • Anticonvulsant Properties : Thiazole derivatives have demonstrated anticonvulsant activities in animal models, indicating that structural modifications can influence pharmacological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with shared structural motifs (thiazole-carboxamide, pyridazine, or related heterocycles) from the evidence. Key differences in substituents and bioactivity are highlighted.

Thiazole-Carboxamide Derivatives
Compound Name Key Substituents Bioactivity (IC₅₀) Reference
Target Compound: 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide Thiazole-5-carboxamide, 4-methyl, 2-phenyl, 3-(1-methyl-6-oxo-dihydropyridazinyl) Not reported N/A
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-5-carbonyl hydrazinecarbothioamide Moderate activity
Compound 7b (Thiadiazole derivative) Thiadiazole fused with thiazole, hydrazone substituent IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2)
Compound 11 (Thiazole derivative) Thiazole with propionamide side chain IC₅₀ = 1.98 ± 1.22 µg/mL (HepG-2)
N-(2-Chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide (1h) Thiazole-5-carboxamide with pyridinylcarbamoyl and chloro-methylphenyl groups Not reported

Key Observations :

  • Bioactivity : The target compound’s dihydropyridazinyl group may enhance binding to kinases or proteases compared to simpler thiazole derivatives like 3 , which showed moderate activity. Compounds 7b and 11 from exhibit potent anticancer activity (sub-micromolar IC₅₀), likely due to their thiadiazole and hydrazone moieties, which improve membrane permeability or target selectivity.
Pyridazine and Pyrazole Analogs
Compound Name Key Substituents Bioactivity Reference
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d) Pyrazole-thiadiazine amide with chloro-phenyl group Not reported

Key Observations :

  • The pyrazole-thiadiazine system in 6d () shares a similar amide linkage but lacks the thiazole core. This difference may reduce kinase inhibition efficacy compared to the target compound, as thiazoles are well-documented in ATP-competitive binding .

Discussion of Structure-Activity Relationships (SAR)

  • Thiazole Core : Essential for π-π stacking interactions with hydrophobic enzyme pockets. Methyl and phenyl substituents (positions 4 and 2) likely improve metabolic stability .
  • Dihydropyridazinyl Group : This moiety may mimic adenine in ATP-binding sites, enhancing affinity for kinases. Its absence in compounds 7b and 11 explains their reliance on alternative substituents for activity.
  • Amide Linkage : Critical for hydrogen bonding; however, its placement (e.g., in 1h vs. the target compound) influences spatial orientation and target compatibility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, in analogous compounds, K₂CO₃ in DMF has been used to facilitate nucleophilic substitution reactions under mild conditions (e.g., room temperature) to minimize side products . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation . Yield optimization may require adjusting stoichiometry, solvent polarity, and temperature gradients during cyclization steps.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions on the thiazole, pyridazinone, and phenyl rings. For example, deshielded protons adjacent to electron-withdrawing groups (e.g., carbonyls) indicate correct ring fusion .
  • HPLC-MS : Validates molecular weight and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard for polar heterocycles .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Q. How does the compound’s solubility profile affect formulation for in vitro bioactivity assays?

  • Methodological Answer : The compound’s low solubility in aqueous buffers (due to aromatic stacking and hydrophobic substituents) necessitates the use of co-solvents like DMSO. However, DMSO concentrations >1% may interfere with cellular assays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies, while micellar encapsulation (e.g., with poloxamers) improves bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can identify binding poses to target proteins (e.g., kinases or GPCRs) and explain variability in IC₅₀ values across studies. For instance, protonation states of the pyridazinone ring under physiological pH may alter hydrogen-bonding networks, leading to divergent activity . Meta-analyses of crystallographic data (PDB) and machine learning-based QSAR models further refine structure-activity hypotheses .

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, critical for exothermic cyclization steps (e.g., thiazole ring formation) and reduce byproducts .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu for Ullmann couplings) improve regioselectivity in aryl-aryl bond formation. In situ IR monitoring tracks intermediate stability .

Q. How do steric and electronic effects of substituents influence metabolic stability in preclinical models?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C at the methyl group) enables tracking of metabolic pathways via LC-MS/MS. The 1-methylpyridazinone moiety may undergo CYP450-mediated oxidation, while the thiazole ring’s electron-deficient nature slows hepatic clearance. Comparative studies with fluorine-substituted analogs (e.g., 4-fluorophenyl variants) assess electronic effects on half-life .

Q. What interdisciplinary approaches address discrepancies in toxicity profiles observed across cell lines?

  • Methodological Answer : High-content screening (HCS) with organoid models identifies cell-type-specific toxicity mechanisms. For example, mitochondrial membrane potential assays (JC-1 staining) differentiate apoptotic vs. necrotic pathways. Cross-referencing with transcriptomic data (RNA-seq) links toxicity to pathways like oxidative phosphorylation or ER stress .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or protein isoform variability. Standardized protocols (e.g., Eurofins’ Panlabs panel) with internal controls (e.g., staurosporine as a reference inhibitor) improve reproducibility. Surface plasmon resonance (SPR) provides label-free kinetics (Kd, kon/koff) to validate enzymatic vs. allosteric inhibition .

Experimental Design Considerations

Q. What in silico tools are recommended for prioritizing derivatives in structure-based drug design?

  • Methodological Answer : Free-energy perturbation (FEP) calculations (e.g., Schrödinger’s FEP+) predict ΔΔG values for substituent modifications. For instance, replacing the phenyl group with a pyridyl moiety could enhance solubility while maintaining binding affinity. Fragment-based screening (e.g., XChem) identifies auxiliary binding motifs for hybrid analog synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。